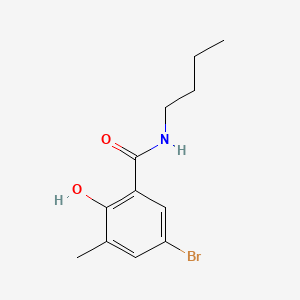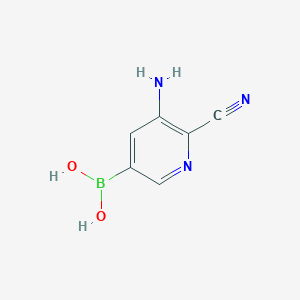
1-(2-Methoxy-6-quinoxalinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-6-quinoxalinyl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds characterized by a fused benzene and pyrazine ring This particular compound has a methoxy group at the 2-position and an ethanone group at the 6-position of the quinoxaline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-6-quinoxalinyl)ethanone can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and methylation steps.
Iron-Catalyzed Synthesis: Another approach is the iron-catalyzed one-pot synthesis, which involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
1-(2-Methoxy-6-quinoxalinyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of 1-(2-methoxy-6-quinolinyl)ethanone.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: 1-(2-methoxy-6-quinolinyl)ethanone.
Substitution Products: Halogenated quinoxalines and their derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-6-quinoxalinyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in various chemical reactions and processes.
Biology: Quinoxaline derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic uses, such as in the treatment of tuberculosis and other infectious diseases.
Industry: It is used in the development of new materials and chemicals with unique properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism by which 1-(2-Methoxy-6-quinoxalinyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-6-quinoxalinyl)ethanone is compared with other similar compounds, such as:
Quinoxaline: The parent compound without any substituents.
2-Methoxyquinoline: A structurally related compound with a different ring system.
Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties compared to its analogs. These properties make it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-(2-methoxyquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-3-4-9-10(5-8)12-6-11(13-9)15-2/h3-6H,1-2H3 |
InChI-Schlüssel |
HZCRYRFVLIQLOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=NC=C(N=C2C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


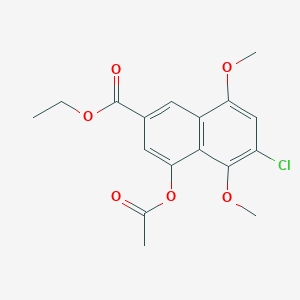

![N-([1,1'-Biphenyl]-3-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B15364442.png)

![3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one](/img/structure/B15364444.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)
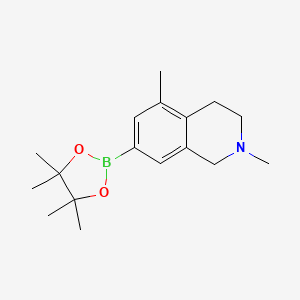
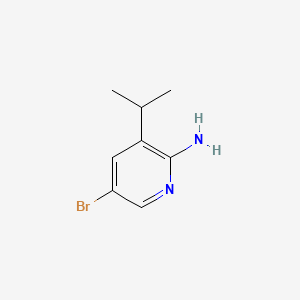
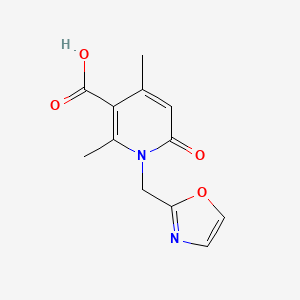
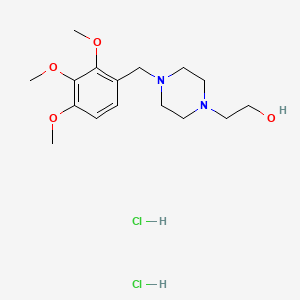
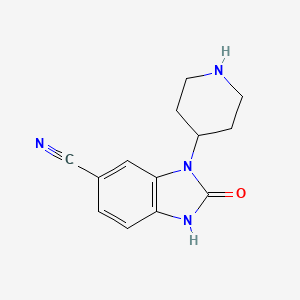
![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)
